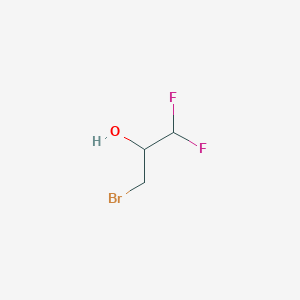
3-bromo-1,1-difluoropropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-Bromo-1,1-difluoropropan-2-ol is a chemical compound with the molecular formula C3H5BrF2O and a molecular weight of 174.97 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of three carbon atoms, five hydrogen atoms, one bromine atom, two fluorine atoms, and one oxygen atom . The SMILES representation of the molecule is C(C(C(F)F)O)Br .Scientific Research Applications
Environmental Impact and Atmospheric Chemistry
- Bromoform, a related brominated compound, is significant as a source of reactive halogens to the troposphere and lower stratosphere, with its sea-to-air flux originating from macroalgal and planktonic sources. This highlights the environmental and atmospheric chemistry relevance of brominated compounds, including potential implications for 3-bromo-1,1-difluoropropan-2-ol (Quack & Wallace, 2003).
Synthesis and Chemical Routes
- A review on the downstream processing of biologically produced diols, including methodologies for recovery and purification, underscores the relevance of brominated compounds in chemical synthesis and biotechnological applications. Although not directly mentioning this compound, this research points to the broader context of utilizing brominated intermediates in various chemical syntheses (Xiu & Zeng, 2008).
Analytical Methods and Toxicology
- The mutagenicity of bromate, a by-product in the water disinfection process and related to the chemical family of this compound, is discussed with implications for cancer risk assessment. This underscores the importance of understanding the toxicological profiles of brominated compounds in environmental health research (Moore & Chen, 2006).
Environmental Presence and Safety Assessments
- Reviews and research on the occurrence of novel brominated flame retardants in various media reflect the ongoing concern for environmental safety and the need for monitoring such compounds. While focusing on flame retardants, this body of work indirectly points to the broader environmental and health considerations that may also be relevant to this compound (Zuiderveen, Slootweg, & de Boer, 2020).
properties
IUPAC Name |
3-bromo-1,1-difluoropropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrF2O/c4-1-2(7)3(5)6/h2-3,7H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOTRVWJRJWPOKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


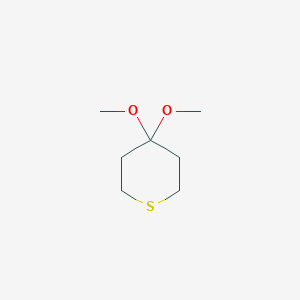
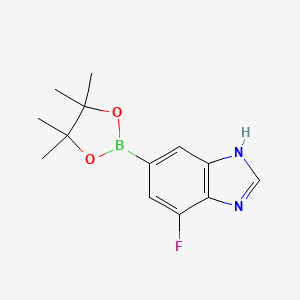
![[2-(ethoxycarbonyl)cyclopropyl]boronic acid](/img/structure/B6600893.png)
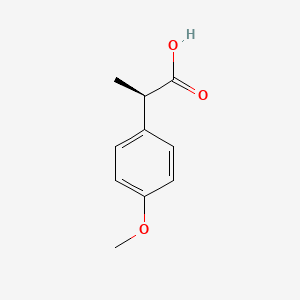
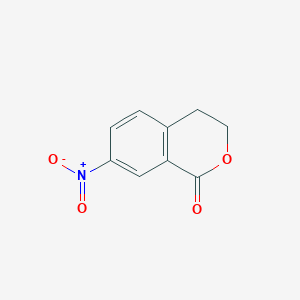
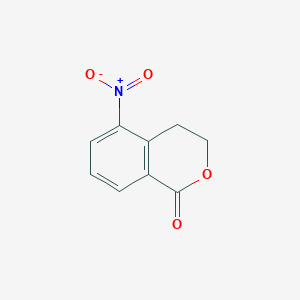
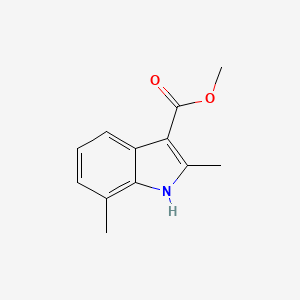
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
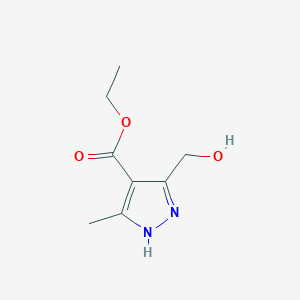
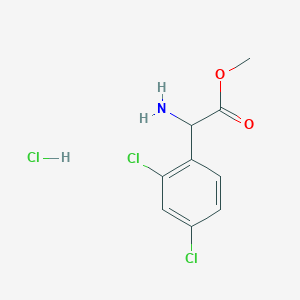
![3-{[(benzyloxy)carbonyl]amino}-1-[(tert-butoxy)carbonyl]azetidine-3-carboxylic acid](/img/structure/B6600939.png)
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)